molecular formula C15H21N3O3S B601222 Ampicillin impurity F CAS No. 124774-48-7

Ampicillin impurity F

Cat. No.: B601222
CAS No.: 124774-48-7
M. Wt: 323.42
Attention: For research use only. Not for human or veterinary use.
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Description

Ampicillin Impurity F is a specified impurity associated with the β-lactam antibiotic ampicillin, commonly monitored during pharmaceutical manufacturing to ensure drug safety and efficacy. This impurity is classified under the European Pharmacopoeia (EP) standards () and is critical for analytical method validation and quality control in drug production ().

Impurity F likely arises during synthesis or degradation processes. For instance, other ampicillin impurities, such as Ampicillinyl-D-phenylglycine (Impurity E) and L-Ampicillin (Impurity B), form due to side reactions during amidation or stereochemical impurities in starting materials (). Similarly, Impurity F’s thiazolidine structure may result from ring-opening reactions or incomplete purification steps ().

Properties

IUPAC Name

(2R,4S)-2-[[[(2R)-2-amino-2-phenylacetyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-15(2)12(14(20)21)18-10(22-15)8-17-13(19)11(16)9-6-4-3-5-7-9/h3-7,10-12,18H,8,16H2,1-2H3,(H,17,19)(H,20,21)/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIIGZYMBHCDKIJ-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)CNC(=O)C(C2=CC=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N[C@H](S1)CNC(=O)[C@@H](C2=CC=CC=C2)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ampicillin impurity F can be synthesized through various chemical reactions involving the starting materials used in the production of Ampicillin. One common route involves the amidation of the carboxylic acid group of Ampicillin with specific reagents, leading to the formation of this impurity . The reaction conditions typically include the use of solvents like methanol and catalysts such as potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound is usually minimized through careful control of reaction conditions and purification processes. Techniques such as column chromatography and ultra-filtration are employed to separate and remove impurities, ensuring the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ampicillin impurity F can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Ampicillin impurity F is primarily studied in the context of pharmaceutical research to understand its formation, control, and impact on the efficacy and safety of Ampicillin. It is also used in analytical chemistry to develop and validate methods for impurity detection and quantification . In biological research, this impurity can serve as a model compound to study the metabolism and degradation of penicillin antibiotics.

Comparison with Similar Compounds

Ampicillin Impurity F shares structural and functional similarities with other β-lactam antibiotic impurities. Below is a detailed comparison:

Key Observations :

  • Structural Diversity : While this compound is a thiazolidine derivative, other impurities (e.g., Impurity B and E) involve stereochemical or amidation-related modifications. Piperacillin Impurity F, a dibenzazepine derivative, highlights structural variability across β-lactam impurities.
  • Synthetic Pathways : Ampicillin impurities often stem from raw material contamination (Impurity B) or incomplete reactions (Impurity E), whereas Impurity F may form due to ring-stability issues ().
Toxicity and Regulatory Considerations
Impurity Toxicity Profile Structural Alerts Regulatory Status
This compound Predicted mutagenicity via Toxtree (heterocyclic alerts) () Heterocyclic ring () EP-listed; requires monitoring ()
Ampicillin Impurity B Low toxicity due to structural similarity to parent drug; no mutagenicity alerts None Controlled via stereochemical purity ()
Piperacillin Impurity F Unreported toxicity; likely monitored due to chlorinated aromatic structure Chlorinated aromatic ring () EP-listed ()
Lactulose EP Impurity F Non-toxic at pharmacopeial limits; confirmed via stability testing () None EP-compliant ()

Key Observations :

  • Mutagenicity Risks : Impurity F’s heterocyclic structure triggers mutagenicity alerts (), unlike stereochemical impurities (e.g., Impurity B). This necessitates stricter control during manufacturing.
  • Regulatory Compliance: All EP-listed impurities require analytical validation, but toxicity risks dictate acceptable thresholds. For example, Impurity F’s limits may be lower than non-alerting impurities like Lactulose Impurity F.
Analytical and Control Strategies
Impurity Detection Method Quantification Limit Control Strategy
This compound HPLC with UV detection () ~0.1% In-process monitoring during synthesis ()
Ampicillin Impurity B Chiral HPLC () ~0.05% Strict enantiomeric control of raw materials
Piperacillin Impurity F LC-MS () ~0.15% Purification steps to remove chlorinated byproducts
Lactulose EP Impurity F HPLC-CAD () ~0.2% Stability-indicating methods for degradation control

Key Observations :

  • Method Sensitivity : Impurity F’s detection relies on HPLC-UV, similar to other β-lactam impurities, but structural complexity may require advanced techniques (e.g., LC-MS) for trace analysis.
  • Process Optimization : Controlling Impurity F involves minimizing ring-opening reactions during synthesis (), whereas Impurity B requires chiral purity checks ().

Biological Activity

Ampicillin is a widely used broad-spectrum antibiotic belonging to the penicillin class. It is effective against various bacterial infections, but the presence of impurities, such as Ampicillin Impurity F, raises concerns regarding its safety and efficacy. This article focuses on the biological activity of this compound, detailing its synthesis, characterization, and potential impacts on health based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C15H21N3O3SC_{15}H_{21}N_{3}O_{3}S and is classified as a degradation product of ampicillin. The compound's structure includes a thiazolidine ring and a hydroxyphenyl group, which are critical for its biological interactions.

PropertyValue
Molecular Weight321.41 g/mol
SolubilitySoluble in organic solvents
StabilitySensitive to heat and light

Synthesis

This compound can be synthesized through the degradation of ampicillin under acidic conditions. The process typically involves heating ampicillin in an aqueous solution with hydrochloric acid at controlled temperatures. The following steps outline the synthesis:

  • Preparation : Dissolve 20 g of ampicillin in 1000 mL of water.
  • pH Adjustment : Adjust the pH to 3.1 using 50% HCl.
  • Heating : Heat the solution to 75°C while stirring continuously for 6 hours.
  • Extraction : Cool the solution and extract with chloroform.
  • Purification : Dry the organic layer over sodium sulfate and purify using column chromatography.

Biological Activity

The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects, toxicity, and interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits reduced antimicrobial activity compared to pure ampicillin. The compound's interaction with penicillin-binding proteins (PBPs) is crucial for its bactericidal effect; however, impurities can alter this interaction:

  • Mechanism of Action : Like ampicillin, it binds to PBPs, inhibiting cell wall synthesis, but its efficacy is diminished due to structural modifications that affect binding affinity .
  • Resistance Mechanisms : The presence of impurities may contribute to antibiotic resistance by altering the pharmacodynamics of the active drug .

Toxicological Studies

Toxicity assessments have highlighted potential risks associated with this compound:

  • Genotoxicity : Studies show that ampicillin does not induce chromosomal aberrations in human lymphocytes at concentrations up to 10 mg/mL . However, impurities could potentially alter this outcome.
  • Nephrotoxicity and Hepatotoxicity : Isolated cases of liver injury have been reported in individuals receiving ampicillin; similar effects could be anticipated with its impurities .

Case Studies

Several case studies have examined the impact of impurities in antibiotic formulations:

  • A study conducted on commercial ampicillin samples found that certain batches contained significant levels of impurities, affecting their overall quality and therapeutic efficacy .
  • In clinical settings, patients receiving antibiotics with high impurity levels reported increased side effects and treatment failures, underscoring the importance of purity in pharmaceutical preparations .

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting and quantifying Ampicillin Impurity F in API batches?

  • Methodology : Use reverse-phase HPLC or LC-MS/MS with optimized mobile phases (e.g., Symmetry Shield RP18 columns) for baseline separation of this compound from structurally similar impurities. Validate parameters per ICH Q2(R1), including specificity (spiked samples), linearity (0.01–10 μg/mL range), accuracy (93–103% recovery), and precision (RSD <2%) . Include chromatograms and raw data for batch comparisons .

Q. How are impurity limits for this compound established in compliance with regulatory thresholds?

  • Methodology : Derive limits based on (1) toxicological data (e.g., ICH M7 genotoxicity assessments), (2) batch analysis of clinical trial materials, and (3) pharmacopeial standards. For impurities >0.1%, provide justification via accelerated stability studies (40°C/75% RH for 6 months) and genotoxicity profiling .

Q. What are the key challenges in distinguishing this compound from process-related isomers?

  • Methodology : Employ advanced hyphenated techniques (e.g., HRMS-NMR) to resolve stereoelectronic differences. For example, Ottens et al. (2004) demonstrated that crystallization kinetics differ between impurities due to supersaturation-dependent growth rates, which can inform separation strategies .

Advanced Research Questions

Q. How do synthesis conditions influence the formation of this compound?

  • Methodology : Conduct kinetic studies under varying pH, temperature, and solvent systems. For instance, enzymatic reactive crystallization of ampicillin at pH 6.5–7.0 increases β-lactam ring stability, reducing Impurity F formation. Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Q. What mechanistic pathways explain the degradation of Ampicillin to Impurity F under stress conditions?

  • Methodology : Expose ampicillin to hydrolytic (0.1M HCl/NaOH), oxidative (3% H₂O₂), and thermal (80°C) stress. Use LC-MSⁿ to identify degradation byproducts. Impurity F (a β-lactam cleavage product) typically forms under acidic hydrolysis via intramolecular aminolysis .

Q. How can contradictory data on Impurity F’s stability across studies be resolved?

  • Methodology : Replicate experiments using harmonized protocols (e.g., FDA’s spiked sample guidelines ). Compare impurity profiles across batches with documented raw materials and process parameters. Apply multivariate analysis (e.g., PCA) to isolate variables like residual solvent content or catalytic impurities .

Q. What strategies improve the detection of low-abundance Impurity F in complex matrices?

  • Methodology : Pre-concentrate samples via solid-phase extraction (C18 cartridges) and enhance sensitivity using charged aerosol detection (CAD) or ion-pairing LC-MS. For example, Medicilon’s protocols achieved LOQs of 0.0164 μg/mL using HRMS with isotopic labeling .

Data Presentation and Validation

  • Tables :

    ParameterSpecification for Impurity FReference
    Detection Limit0.01 μg/mL (HPLC)
    Linearity Range0.0649–5.1912 μg/mL
    Stability in Solution24 hrs at 25°C (RSD <1.5%)
  • Figures : Include chromatograms showing baseline separation of Impurity F from ampicillin and other impurities (e.g., Symmetry Shield RP18 column, 220 nm detection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ampicillin impurity F
Reactant of Route 2
Ampicillin impurity F

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.